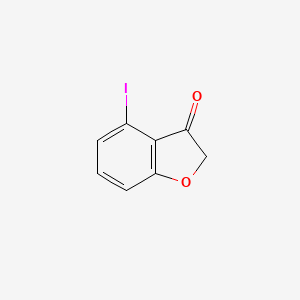

4-Iodobenzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

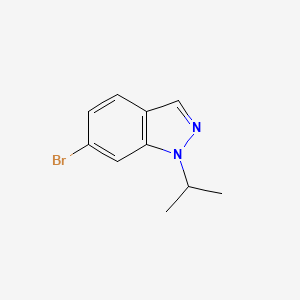

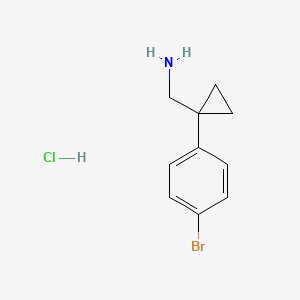

“4-Iodobenzofuran-3(2H)-one” is a chemical compound with the molecular formula C8H5IO2 . It has an average mass of 260.029 Da and a monoisotopic mass of 259.933411 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact mass is 259.93300 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is 260.02900 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Synthesis and Chemical Transformations

4-Iodobenzofuran-3(2H)-one and related compounds have been extensively utilized in organic synthesis, serving as key intermediates for constructing complex molecular architectures. For instance, efficient synthesis methods have been developed for 2- or 4-iododibenzofurans through CuI-mediated sequential iodination/cycloetherification of o-arylphenols. These methodologies enable the modification of both preexisting electron-withdrawing groups and the newly introduced iodide, facilitating the synthesis of a focused dibenzofuran library. Mechanistic studies and DFT calculations suggest the involvement of a Cu(III)-mediated rate-limiting C-H activation step in cycloetherification (Zhao et al., 2012).

Luminescent and Structural Properties

Research on the effect of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes has shown that the introduction of iodobenzoate ligands can significantly affect these complexes' physical chemistry and luminescent properties. These studies have revealed that the halogen atoms present in the ligands modify the chemical environment symmetry around the lanthanide ions, influencing their luminescent characteristics. Such insights are crucial for designing new luminescent materials with tailored properties (Monteiro et al., 2015).

Antioxidant Activity Evaluation

The antioxidant activity of compounds structurally related to this compound has been evaluated in primary cultures of hippocampal neurons. These studies focus on understanding the compounds' ability to control redox imbalance, which is crucial for preventing neuronal death in neurodegenerative diseases. The spectrophotometric assays and determination of oxidation potentials via cyclic voltammetry have allowed researchers to establish a correlation between chemical structures and biological effects, highlighting the potential of these compounds as pharmacological agents (Teixeira et al., 2020).

特性

IUPAC Name |

4-iodo-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUOARWKTQCIHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697756 |

Source

|

| Record name | 4-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199783-16-8 |

Source

|

| Record name | 4-Iodo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)

![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)